Dasabuvir - 1132935-63-7

Dasabuvir

Catalog Number: EVT-264521
CAS Number: 1132935-63-7
Molecular Formula: C26H27N3O5S
Molecular Weight: 493.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dasabuvir, also known as ABT-333 or N-(6-(3-(tert-butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxyphenyl)naphthalen-2-yl)methanesulfonamide, is a non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp) enzyme, NS5B. [, ] It was initially developed for the treatment of HCV genotype 1 infection and is typically used in combination with other direct-acting antiviral agents like paritaprevir/ritonavir and ombitasvir. [, ] Dasabuvir is classified as a palm I site inhibitor of the HCV NS5B polymerase. [] It has shown potent antiviral activity in preclinical and clinical studies. [, ]

Synthesis Analysis

The synthesis of Dasabuvir involves a multistep process, details of which can be found in patent literature and research publications. The process typically involves building the molecule step-by-step, starting from commercially available materials and utilizing various chemical reactions such as coupling reactions, nucleophilic substitutions, and deprotections. []

Molecular Structure Analysis

Dasabuvir is a complex molecule with distinct structural features. It contains a naphthalene ring system connected to a phenyl ring via a linker, and a sulfonamide group is present on the naphthalene ring. [] The presence of a tert-butyl group and a pyrimidinedione moiety are also important for its activity. [] Structural analysis through techniques like X-ray crystallography can provide detailed insights into its conformation and interactions with the target enzyme. []

Mechanism of Action

Dasabuvir acts as a non-nucleoside inhibitor of the HCV NS5B RdRp, an enzyme essential for viral replication. [, ] It binds to the palm I site of the enzyme, inducing conformational changes that interfere with RNA synthesis. [] This inhibition prevents the virus from replicating its genetic material, effectively blocking its life cycle. [, ]

Physical and Chemical Properties Analysis

Dasabuvir exhibits specific physical and chemical properties that influence its pharmaceutical development and activity. It is a diacidic drug with low aqueous solubility, requiring specific formulations for effective oral delivery. [] The monosodium monohydrate salt form of Dasabuvir demonstrates improved solubility and dissolution characteristics. [] Its physicochemical properties like lipophilicity and ionization potential impact its absorption, distribution, metabolism, and excretion (ADME) profile. []

Applications
  • Drug-Drug Interaction (DDI) Studies: Dasabuvir can serve as a probe substrate for CYP2C8 in DDI studies, particularly in evaluating the inhibitory effects of other drugs on this enzyme. [, ] This information is crucial for assessing the safety and efficacy of drug combinations.
  • Antiviral Research: Dasabuvir has shown inhibitory activity against other viruses like human norovirus, severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), and human rotavirus A in in vitro studies using human intestinal enteroids. [, ] This finding suggests its potential as a broad-spectrum antiviral agent, warranting further investigation.
  • Cancer Research: Dasabuvir has demonstrated anticancer activity by inhibiting the growth of esophageal squamous cell carcinoma (ESCC) cell lines in vitro and in vivo. [] It functions as a novel inhibitor of Rho-associated protein kinase 1 (ROCK1), interfering with cell cycle progression through the ROCK1/ERK signaling pathway. [] This discovery highlights its potential for repurposing as an anticancer agent.
Future Directions
  • Exploration of its broad-spectrum antiviral activity: Further research is needed to confirm and elucidate the antiviral effects of Dasabuvir against viruses other than HCV, such as norovirus, SARS-CoV-2, and rotavirus. [, ] This research could lead to the development of novel therapeutic strategies for these viral infections.
  • Optimization and development of Dasabuvir derivatives: Investigating structural modifications to Dasabuvir could improve its potency, selectivity, and pharmacokinetic properties, potentially leading to more effective and safer antiviral agents. [, ]
  • Evaluation of Dasabuvir as a ROCK1 inhibitor for cancer treatment: Preclinical and clinical studies are needed to assess the therapeutic potential of Dasabuvir as a ROCK1 inhibitor in different cancer types, including esophageal squamous cell carcinoma. [] This research could pave the way for novel cancer therapies.

M1 (Dasabuvir active metabolite)

  • Compound Description: M1, chemically known as N-(6-(5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-(1-hydroxy-2-methylpropan-2-yl)-2-methoxyphenyl)naphthalen-2-yl)methanesulfonamide, is the primary active metabolite of Dasabuvir. It is formed through the hydroxylation of the tert-butyl group of Dasabuvir. M1 undergoes further metabolism through glucuronidation and sulfation, and these conjugates are primarily eliminated in feces. []
  • Relevance: M1 exhibits potent antiviral activity against HCV and contributes significantly to the overall efficacy of Dasabuvir. It shares a high degree of structural similarity with Dasabuvir, with the primary difference being the presence of a hydroxyl group on the tert-butyl side chain in M1. []

Ledipasvir

  • Compound Description: Ledipasvir is an NS5A protein inhibitor used in combination with Sofosbuvir for treating chronic hepatitis C due to a genotype 1 virus (HCV-1). []
  • Relevance: Ledipasvir, in combination with Sofosbuvir, was considered a first-line treatment option for HCV-1 infection and is often compared to Dasabuvir-containing regimens. Both combinations target different stages of the HCV replication cycle. []

Sofosbuvir

  • Compound Description: Sofosbuvir is a nucleotide inhibitor of NS5B RNA polymerase. It is often used in combination with other direct-acting antiviral agents, such as Ledipasvir or Daclatasvir, for treating chronic HCV infection. [, ]
  • Relevance: Sofosbuvir, like Dasabuvir, targets the NS5B polymerase of HCV, although through a distinct mechanism. While Dasabuvir acts as a non-nucleoside inhibitor, Sofosbuvir is a nucleotide inhibitor, directly competing with nucleotide substrates during viral RNA synthesis. [, ]

Daclatasvir

  • Compound Description: Daclatasvir is a direct-acting antiviral agent that acts as an NS5A inhibitor. It is used in combination with other antiviral medications, including Sofosbuvir, for treating chronic HCV infection. []
  • Relevance: Daclatasvir and Dasabuvir both inhibit HCV replication but target different viral proteins. Daclatasvir inhibits NS5A, a protein involved in viral replication and assembly, whereas Dasabuvir targets the NS5B polymerase. []

Paritaprevir

  • Compound Description: Paritaprevir is an HCV NS3/4A protease inhibitor. It is used in combination with Ritonavir (to enhance Paritaprevir bioavailability) and Ombitasvir, often alongside Dasabuvir, as part of a multi-drug regimen for treating HCV genotype 1 infection. [, , , ]
  • Relevance: Paritaprevir is a crucial component of the VIEKIRA PAK, a fixed-dose combination therapy for HCV genotype 1 infection, which also includes Dasabuvir. These drugs target different stages of the HCV life cycle, improving efficacy and reducing the likelihood of resistance development. [, , , ]

Ritonavir

  • Compound Description: Ritonavir is a potent CYP3A4 inhibitor primarily used as a pharmacokinetic enhancer for other protease inhibitors, such as Paritaprevir. [, , , ]

Ombitasvir

  • Compound Description: Ombitasvir is an HCV NS5A protein inhibitor. It is often used in combination with Paritaprevir/Ritonavir, with or without Dasabuvir, for treating HCV genotype 1 infection. [, , , ]
  • Relevance: Ombitasvir is another key component of VIEKIRA PAK, working synergistically with Paritaprevir/Ritonavir and Dasabuvir to suppress HCV replication. Like Paritaprevir, Ombitasvir targets a different stage of the HCV life cycle than Dasabuvir, contributing to the overall efficacy of the combination therapy. [, , , ]

Repaglinide

  • Compound Description: Repaglinide is a medication used to treat type 2 diabetes. It is primarily metabolized by CYP2C8. []
  • Relevance: Repaglinide serves as a probe substrate for CYP2C8 in drug interaction studies. Its interaction with clopidogrel, an inhibitor of CYP2C8, provided insights into the potential DDI between clopidogrel and Dasabuvir, which is also metabolized by CYP2C8. []

Gemfibrozil

  • Compound Description: Gemfibrozil is a medication used to lower high cholesterol and triglyceride levels in the blood. It is a strong inhibitor of CYP2C8. []
  • Relevance: Gemfibrozil is contraindicated with VIEKIRA PAK due to the potential for significant drug interaction with Dasabuvir. Gemfibrozil's potent inhibition of CYP2C8 can substantially increase Dasabuvir exposures, increasing the risk of QT prolongation. []

Acetaminophen (Paracetamol)

  • Compound Description: Acetaminophen is a widely used over-the-counter analgesic and antipyretic drug primarily metabolized by UGT enzymes, including UGT1A1, UGT1A6, and UGT1A9. []

Properties

CAS Number

1132935-63-7

Product Name

Dasabuvir

IUPAC Name

N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide

Molecular Formula

C26H27N3O5S

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31)

InChI Key

NBRBXGKOEOGLOI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O

Solubility

Soluble in DMSO (40mg/mL)

Synonyms

ABT333; ABT-333; ABT 333, Dasabuvir. Trade names: Viekira Pak (with ombitasvir/paritaprevir/ritonavir tablets), Exviera.

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.